molecular formula C15H16N4O3S B5687293 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No. B5687293
M. Wt: 332.4 g/mol
InChI Key: VVOFVUHLXYYLJI-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide, also known as DPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPTA belongs to the class of thioacetamide derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. Further studies are needed to fully elucidate the mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been investigated for its anti-inflammatory and anti-viral activities. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to exhibit potent anti-viral activity against influenza A virus.

Advantages and Limitations for Lab Experiments

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, which allows for easy preparation of stock solutions. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has some limitations, including its instability under acidic conditions, which may limit its use in certain experiments. Furthermore, the mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. One area of research is the development of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide as a potential therapeutic agent for cancer and other diseases. Further studies are needed to fully elucidate the mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide and its potential therapeutic targets. In addition, the development of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide derivatives with improved efficacy and pharmacokinetic properties may lead to the discovery of novel therapeutic agents. Furthermore, the investigation of the anti-inflammatory and anti-viral activities of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide may provide insights into its potential use in the treatment of inflammatory and viral diseases.

Synthesis Methods

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the reaction of 4-methyl-3-nitroaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to yield 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been reported in several studies, including one by Wang et al. (2016) who optimized the reaction conditions to achieve a high yield of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. For example, a study by Zhang et al. (2019) demonstrated that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide suppressed the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been investigated for its anti-inflammatory and anti-viral activities. A study by Li et al. (2018) showed that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Zhang et al. (2017) reported that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide exhibited potent anti-viral activity against influenza A virus.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-9-4-5-12(7-13(9)19(21)22)18-14(20)8-23-15-16-10(2)6-11(3)17-15/h4-7H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOFVUHLXYYLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

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